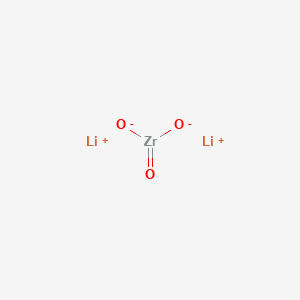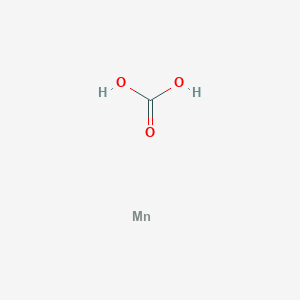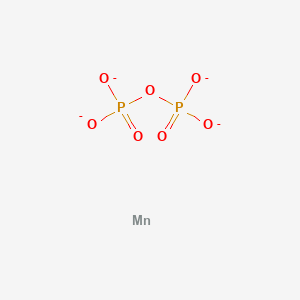
Titanium tetrachloride
Overview
Description
Titanium tetrachloride is an inorganic compound with the chemical formula TiCl4. It is a colorless, volatile liquid that fumes in moist air, forming dense clouds of titanium dioxide and hydrochloric acid. This compound is a crucial intermediate in the production of titanium metal and titanium dioxide pigment .
Mechanism of Action
Target of Action
Titanium tetrachloride (TiCl4) primarily targets carboxylic acids and alcohols in organic synthesis . It acts as a Lewis acid , a type of acid that can accept a pair of electrons to form a coordinate covalent bond . This makes it an effective coupling reagent for the formation of esters from carboxylic acids and alcohols .
Mode of Action
The mode of action of TiCl4 involves the activation of the carboxyl function in carboxylic acids, which requires the conversion of the hydroxyl group into a suitable leaving group . The coordination of the carbonyl oxygen atom of the carboxylic acid substrate to the Lewis acid induces molecular polarization, thereby enhancing its reactivity for subsequent nucleophilic attack by the alcohol .
Biochemical Pathways
The primary biochemical pathway affected by TiCl4 is the esterification of carboxylic acids . This process plays a pivotal role in the production of a wide array of important compounds with diverse applications, ranging from polymers to pharmaceuticals .
Pharmacokinetics
It’s known that ticl4 is a volatile liquid and reacts exothermically with water . This suggests that its bioavailability and pharmacokinetic properties may be significantly influenced by its physical state and reactivity.
Result of Action
The result of TiCl4’s action is the formation of esters from carboxylic acids and alcohols . This process is efficient, even with long-chain carboxylic acids, and operates well with primary alcohols in dichloromethane .
Action Environment
The action of TiCl4 is influenced by environmental factors such as the presence of water and the type of solvent used. TiCl4 reacts exothermically with water, forming hydrochloric acid and titanium oxides . In terms of solvents, it is soluble in dichloromethane, toluene, and pentane . Alcohol substrates that easily form stable carbocations require the use of non-polar solvents like hexane for the reaction .
Biochemical Analysis
Biochemical Properties
Titanium tetrachloride is a strong Lewis acid, which exothermically forms adducts with even weak bases such as THF and water . It has been used as a coupling reagent for the one-pot formation of esters from carboxylic acids and alcohols operating under mild and neutral conditions .
Cellular Effects
This compound is not naturally found in the environment and is made from minerals that contain titanium . When it comes in contact with water, it rapidly forms hydrochloric acid, as well as titanium compounds . This reaction can cause toxic effects on cells, leading to oxidative stress and centrilobular necrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with water to form hydrochloric acid and other titanium compounds, such as titanium hydroxide and titanium oxychlorides . This reaction is exothermic and can lead to the formation of reactive oxygen species, which can cause cellular damage .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to cause long-term effects that include stenosis of the larynx, trachea, and upper bronchi .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, some laboratory animals that breathed this compound fumes for 2 years developed lung tumors of a special type .
Metabolic Pathways
This compound is involved in the formation of esters from carboxylic acids and alcohols . This process involves the activation of the carboxyl function, requiring the conversion of the hydroxyl group into a suitable leaving group .
Transport and Distribution
It is known that this compound is a volatile liquid and can form thick clouds of titanium dioxide and hydrochloric acid upon contact with humid air .
Subcellular Localization
The subcellular localization of this compound is not well studied. Given its reactivity with water and its ability to form hydrochloric acid, it is likely that it is localized in areas of the cell where it can come into contact with water molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium tetrachloride is primarily produced by the chlorination of titanium-containing ores such as ilmenite (FeTiO3) or rutile (TiO2). The process involves heating the ore with chlorine gas at temperatures between 800°C and 900°C in the presence of carbon, which acts as a reducing agent . The overall reaction can be represented as:
TiO2+2Cl2+C→TiCl4+CO2
Industrial Production Methods: In industrial settings, the chlorination process is carried out in fluidized bed reactors or molten salt chlorination units. The crude this compound obtained from this process contains impurities such as vanadium, iron, and silicon, which are removed through distillation and chemical pre-treatment methods . Acetylacetone is often used as a chelating agent to remove these impurities effectively .
Chemical Reactions Analysis
Types of Reactions: Titanium tetrachloride undergoes various chemical reactions, including hydrolysis, reduction, and complex formation.
-
Hydrolysis: When exposed to moisture, this compound reacts vigorously, forming titanium dioxide and hydrochloric acid:
TiCl4+2H2O→TiO2+4HCl
-
Reduction: this compound can be reduced to titanium metal using magnesium or sodium in the Kroll process:
TiCl4+2Mg→Ti+2MgCl2
-
Complex Formation: this compound acts as a Lewis acid and forms complexes with various ligands. For example, it reacts with alcohols to form titanium alkoxides:
TiCl4+4ROH→Ti(OR)4+4HCl
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, magnesium, sodium, and alcohols. The reactions typically occur under controlled conditions to manage the exothermic nature of the processes .
Major Products: The major products formed from reactions involving this compound include titanium dioxide, titanium metal, and various titanium complexes .
Scientific Research Applications
Titanium tetrachloride has a wide range of applications in scientific research and industry:
-
Chemistry: It is used as a catalyst in organic synthesis, particularly in Friedel-Crafts acylation and alkylation reactions . It also facilitates the formation of esters from carboxylic acids and alcohols .
-
Biology and Medicine: this compound is used in the synthesis of titanium-based biomaterials, which are employed in medical implants due to their biocompatibility and corrosion resistance .
-
Industry: The compound is essential in the production of titanium metal and titanium dioxide pigment. It is also used in the manufacture of iridescent glass and as a smoke screen in military applications .
Comparison with Similar Compounds
- Titanium tetrabromide (TiBr4)
- Titanium tetraiodide (TiI4)
- Titanium trichloride (TiCl3)
- Titanium dichloride (TiCl2)
Titanium tetrachloride stands out due to its volatility, reactivity with moisture, and extensive applications in various fields .
Properties
IUPAC Name |
tetrachlorotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ti/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDNKRIXUMDJCW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ti](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiCl4, Cl4Ti | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1610 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | titanium tetrachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_tetrachloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Titanium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11130-18-0 (cpd with unspecified MF) | |
| Record name | Titanium tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8042476 | |
| Record name | Titanium tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanium tetrachloride appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Very toxic by inhalation., Gas or Vapor; Liquid; Other Solid, A colorless fuming liquid with a pungent odor; [CAMEO], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1610 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium chloride (TiCl4) (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
277.5 °F at 760 mmHg (EPA, 1998), 136.4 °C | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1610 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sol in cold water, alcohol, Sol in dilute hydrochloric acid, Sol in most organic solvents; decomposed by water, Solubility in water: reaction | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.726 (EPA, 1998) - Denser than water; will sink, 1.726, Relative density (water = 1): 1.7 | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1610 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.5 | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg at 70.34 °F (EPA, 1998), 1.31X10-2 atm @ 20 °C, Vapor pressure, kPa at 21.3 °C: 1.3 | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1610 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
It has been postulated that harmful effects of titanium tetrachloride are due to its extremely vigorous reaction with water in any form (perspiration on the skin, tears, moisture in the air) resulting in liberation of large quantities of heat. The mechanism of injury is thought to involve a thermal burn, which then exposes the deeper tissue layers to other titanium tetrachloride hydrolysis products such as hydrochloric acid, resulting in even more severe & deeper burns. In other words, the extremely serious effects observed following exposure to titanium tetrachloride are the result of combined thermal & acid burns., One possible explanation for the more severe effects seen from exposure to titanium tetrachloride compared with hydrochloric acid is that hydrochloric acid, because of its high solubility, is dissolved in the moisture of the nasopharynx & trachea & thus penetrates the lungs to only a very limited extent. However, hydrolysis products, titanium oxide hydrate, is a particulate that can absorb some of the hydrochloric acid vapors that are also generated during hydrolysis & carry them into the deeper parts of the lungs. Also, in the lungs, the partially hydrolyzed titanium tetrachloride can be further hydrolyzed with release of hydrochloric acid, resulting ultimately in hydrochloric acid being carried deeper into the lung & to the alveoli. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Yellow liquid | |
CAS No. |
7550-45-0 | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1610 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium tetrachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7550-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium tetrachloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/titanium-tetrachloride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Titanium chloride (TiCl4) (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-11.4 °F (EPA, 1998), -24.1 °C | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1610 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM TETRACHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
A: No, Titanium Tetrachloride reacts vigorously with water, undergoing hydrolysis to produce Titanium Dioxide and Hydrogen Chloride gas. This reaction is exothermic and can be violent. [, , , , ]
A: Due to its high reactivity with water, this compound must be stored and handled under anhydrous conditions. This includes using dry containers and inert atmospheres like nitrogen or argon. [, , ]
A: this compound acts as a strong Lewis acid, making it an effective catalyst for various organic reactions. One example is its use in the esterification of carboxylic acids with alcohols, where it promotes the formation of esters under mild conditions without the need for additional bases. []
A: The molecular formula of this compound is TiCl4. Its molecular weight is 189.679 g/mol. [, , , ]
A: Raman spectroscopy is particularly useful for quantifying this compound in mixtures, even using simple sampling setups. Infrared spectroscopy is also employed, particularly for studying its interactions with other molecules like alcohols. [, , ]
A: this compound is a corrosive substance that can release hydrogen chloride gas upon contact with moisture, posing risks to human health and the environment. Therefore, proper handling and waste management are crucial. [, , , ]
A: Research focuses on developing efficient recycling methods for this compound, particularly from industrial waste streams. This includes processes like extraction with halogenated hydrocarbons followed by distillation to recover and purify this compound for reuse. [, ]
A: this compound serves as a crucial precursor in the production of Titanium Dioxide (TiO2) pigment, a widely used white pigment in paints, coatings, plastics, and other applications. [, , , ]
A: The chloride process is the primary method for producing this compound. This involves reacting Titanium Dioxide feedstock, typically rutile or ilmenite ore, with chlorine gas at high temperatures in the presence of carbon. [, , , , ]
A: Current industrial processes for producing this compound are energy-intensive and can generate significant waste streams. Research explores alternative, less energy-intensive approaches like low-temperature boiling chlorination, aiming to improve efficiency and reduce environmental impact. [, , , ]
A: Computational chemistry techniques like density functional theory (DFT) are used to investigate the electronic structure, bonding, and reactivity of this compound. These methods assist in understanding its behavior in various chemical reactions and its interactions with other molecules. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)

